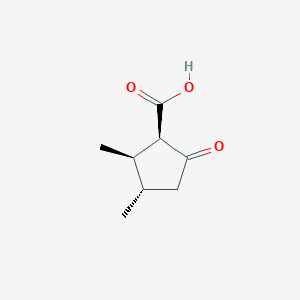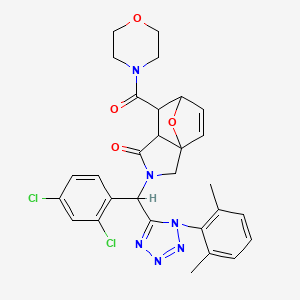![molecular formula C22H23NO3 B12629753 2-{2-[Diphenyl(pyridin-4-yl)methoxy]ethoxy}ethan-1-ol CAS No. 921588-04-7](/img/structure/B12629753.png)
2-{2-[Diphenyl(pyridin-4-yl)methoxy]ethoxy}ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-[Diphenyl(pyridin-4-yl)methoxy]ethoxy}ethan-1-ol is a complex organic compound that features a pyridine ring substituted with diphenyl and methoxyethoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[Diphenyl(pyridin-4-yl)methoxy]ethoxy}ethan-1-ol typically involves multiple steps. One common route starts with the preparation of the pyridine ring, followed by the introduction of diphenyl and methoxyethoxy groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
2-{2-[Diphenyl(pyridin-4-yl)methoxy]ethoxy}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or alkane.
Wissenschaftliche Forschungsanwendungen
2-{2-[Diphenyl(pyridin-4-yl)methoxy]ethoxy}ethan-1-ol has several applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-{2-[Diphenyl(pyridin-4-yl)methoxy]ethoxy}ethan-1-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[2-(4-nitrosopiperazin-1-yl)ethoxy]ethan-1-ol: This compound shares a similar ethoxyethanol backbone but features different substituents.
Pyrrolidine derivatives: These compounds also contain nitrogen heterocycles and have diverse biological activities.
Uniqueness
2-{2-[Diphenyl(pyridin-4-yl)methoxy]ethoxy}ethan-1-ol is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
921588-04-7 |
|---|---|
Molekularformel |
C22H23NO3 |
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
2-[2-[diphenyl(pyridin-4-yl)methoxy]ethoxy]ethanol |
InChI |
InChI=1S/C22H23NO3/c24-15-16-25-17-18-26-22(19-7-3-1-4-8-19,20-9-5-2-6-10-20)21-11-13-23-14-12-21/h1-14,24H,15-18H2 |
InChI-Schlüssel |
AKBASRKBCMBFCM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=NC=C3)OCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-chloro-N-{4-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-4-oxobutyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B12629671.png)
![6-(3,4-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12629681.png)


![3-[3-(3-methoxyphenyl)phenyl]-3,4-dihydroisoquinolin-1-amine;2,2,2-trifluoroacetic acid](/img/structure/B12629692.png)
![N-[2-(6-chloropyridin-3-yl)prop-2-en-1-yl]benzamide](/img/structure/B12629704.png)
![2-{[8-(3-chlorophenyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-6-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12629707.png)

![2,3-Dioxa-5-azabicyclo[2.2.2]oct-7-ene-5-carboxylic acid ethyl ester](/img/structure/B12629712.png)
![N-Cyclohexyl-4-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B12629715.png)


![Methanone,(3,4-dichlorophenyl)[6,7-dihydro-4-(4-Methylphenyl)thieno[3,2-c]pyridin-5(4H)-yl]-](/img/structure/B12629733.png)
![(5S)-5-(Hydroxymethyl)-3-[3-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B12629741.png)
